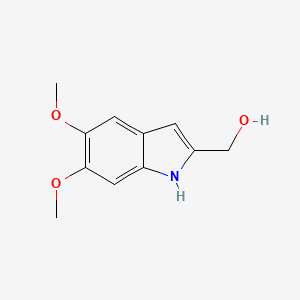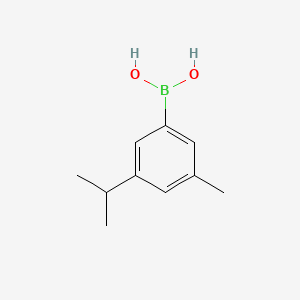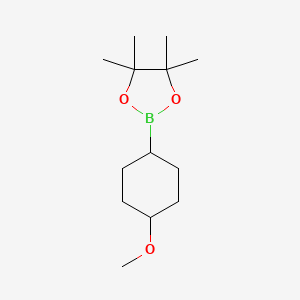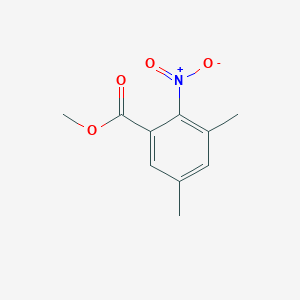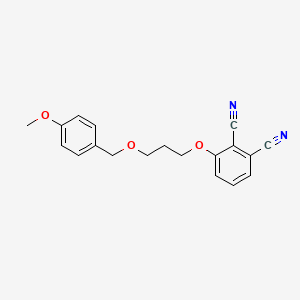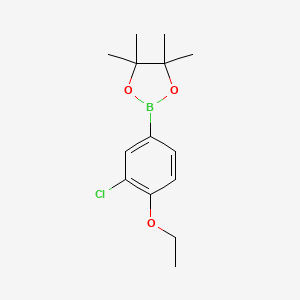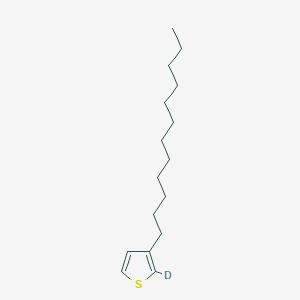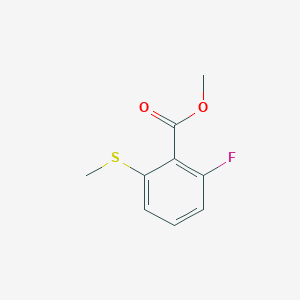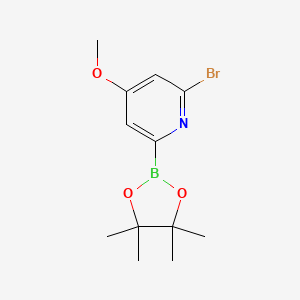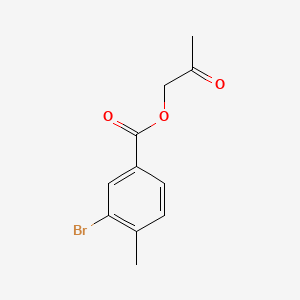
2-Oxopropyl 3-bromo-4-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxopropyl 3-bromo-4-methylbenzoate is an organic compound with the molecular formula C11H11BrO3 and a molecular weight of 271.11 . This compound is characterized by the presence of a bromine atom, a methyl group, and an oxopropyl ester group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxopropyl 3-bromo-4-methylbenzoate typically involves the esterification of 3-bromo-4-methylbenzoic acid with 2-oxopropanol. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxopropyl 3-bromo-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-bromo-4-methylbenzoic acid and 2-oxopropanol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide is used to catalyze the hydrolysis reaction.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups replacing the bromine atom.
Ester Hydrolysis: The major products are 3-bromo-4-methylbenzoic acid and 2-oxopropanol.
Oxidation and Reduction: Products include carboxylic acids and alcohols, respectively.
Wissenschaftliche Forschungsanwendungen
2-Oxopropyl 3-bromo-4-methylbenzoate is used in various scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe to investigate biochemical pathways.
Medicine: It is explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 2-Oxopropyl 3-bromo-4-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution, where the bromine atom is replaced by a nucleophile, leading to the formation of new chemical bonds and products. Additionally, the ester group can be hydrolyzed, releasing the corresponding acid and alcohol, which can further participate in biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(bromomethyl)benzoate: Similar structure but with a methyl ester group instead of an oxopropyl ester group.
Methyl 4-(bromomethyl)-3-methoxybenzoate: Contains a methoxy group in addition to the bromomethyl and ester groups.
Methyl-2-bromobenzoate: Lacks the methyl group and has a different substitution pattern on the benzene ring.
Uniqueness
2-Oxopropyl 3-bromo-4-methylbenzoate is unique due to the presence of the oxopropyl ester group, which imparts distinct chemical properties and reactivity compared to similar compounds. This unique structure allows for specific applications in organic synthesis and research, making it a valuable compound in various scientific fields.
Eigenschaften
Molekularformel |
C11H11BrO3 |
|---|---|
Molekulargewicht |
271.11 g/mol |
IUPAC-Name |
2-oxopropyl 3-bromo-4-methylbenzoate |
InChI |
InChI=1S/C11H11BrO3/c1-7-3-4-9(5-10(7)12)11(14)15-6-8(2)13/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
NEIGVXKGENKILA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)OCC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


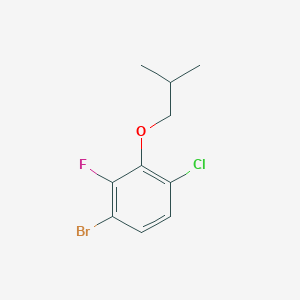
![tert-Butyl(((4aR,8R,8aR)-2-(4-methoxyphenyl)-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)diphenylsilane](/img/structure/B14031186.png)
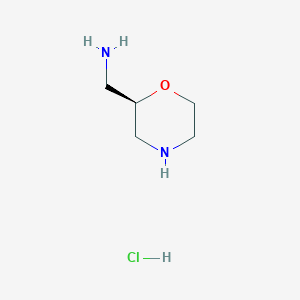
![Cis-tert-butyl hexahydro-1H-pyrrolo[3,2-c]pyridine-5(6H)-carboxylate 2,2,2-trifluoroacetate](/img/structure/B14031199.png)
